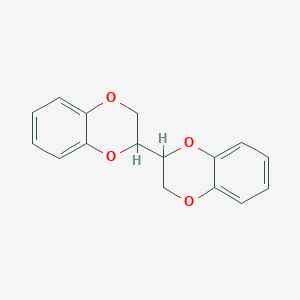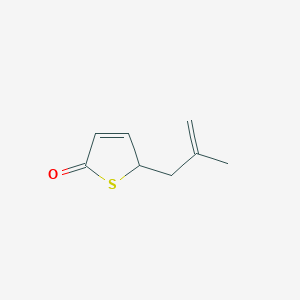
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene: is a chlorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of multiple chlorine atoms attached to its naphthalene ring structure, making it a highly chlorinated organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of tetrahydronaphthalene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states and dechlorinated products .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachloronaphthalene: Similar in structure but lacks the chloroethyl group.
1,2,3,4-Tetrachloro-1,2,3,4-tetrahydronaphthalene: Similar but without the additional chlorine atom on the ethyl group.
Uniqueness
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the chloroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
114263-97-7 |
|---|---|
Fórmula molecular |
C12H11Cl5 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-4-(1-chloroethyl)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H11Cl5/c1-6(13)12(17)8-5-3-2-4-7(8)9(14)10(15)11(12)16/h2-6,9-11H,1H3 |
Clave InChI |
LLQAHRSKFVQXHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(C(C(C(C2=CC=CC=C21)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



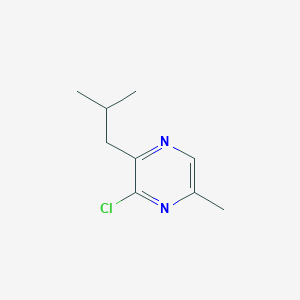
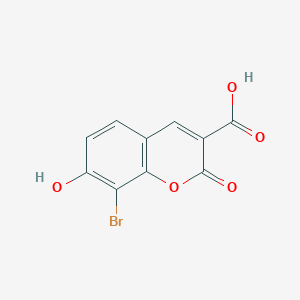
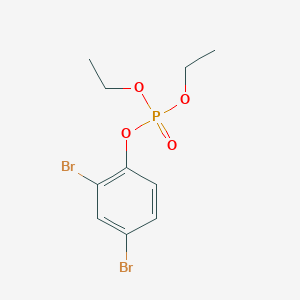
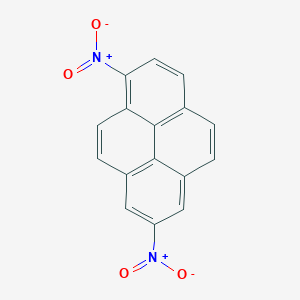
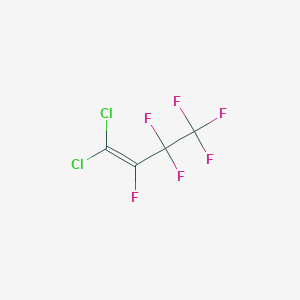
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
phosphanium bromide](/img/structure/B14307084.png)


![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
